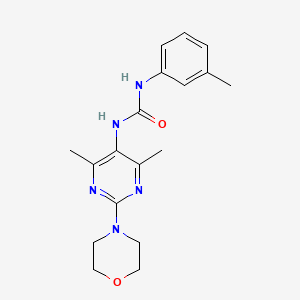

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12-5-4-6-15(11-12)21-18(24)22-16-13(2)19-17(20-14(16)3)23-7-9-25-10-8-23/h4-6,11H,7-10H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNDPPZCRRDCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The morpholinopyrimidine moiety may facilitate binding to nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Morpholine vs. Pyrrolidine Substitution :

- The target compound’s morpholine ring (oxygen-containing) may improve hydrogen-bonding capacity compared to the pyrrolidine (nitrogen-only) in the analog from . This could enhance interactions with polar residues in kinase active sites .

- Pyrrolidine’s smaller size and rigidity might reduce steric hindrance but limit solubility compared to morpholine .

Aryl Group Modifications: The m-tolyl group in the target compound provides moderate lipophilicity, balancing cell permeability and target binding. Compound 8b () demonstrates that fluorination of the aryl group (3-fluoro-m-tolyl) significantly enhances EGFR inhibition (IC₅₀ = 14.8 nM), suggesting that similar modifications to the target compound could improve potency .

Core Scaffold Variations :

- Quinazoline-based analogs (e.g., Compounds 8a/8b) show higher EGFR affinity than pyrimidine derivatives, likely due to expanded π-stacking interactions. However, pyrimidine cores (as in the target compound) offer synthetic simplicity and metabolic stability .

Functional Group Impact :

- Urea linkages are critical for hydrogen bonding with EGFR’s ATP-binding pocket (e.g., Compound 8b’s interaction with Thr766 and Lys745 residues). The target compound’s urea group is expected to play a similar role .

- Sulfonamide and tetrazole groups in A-773 () highlight alternative strategies for improving solubility and bioavailability, which could inform further optimization of the target compound .

Methodological Notes

- Activity Gaps : Direct enzymatic or cellular activity data for the target compound is absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be classified as a pyrimidine derivative, characterized by the presence of a morpholine ring and a tolyl group. The general structure is represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing 4,6-dimethyl-2-chloropyrimidine and morpholine under basic conditions.

- Urea Formation : Coupling the resultant pyrimidine with m-tolyl isocyanate to yield the final product.

Research indicates that this compound exhibits various biological activities, primarily through inhibition of specific enzymes involved in cancer cell proliferation and inflammation.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth in preclinical models.

- Antiviral Properties : Preliminary studies suggest potential efficacy against respiratory syncytial virus (RSV), indicating its role in antiviral therapy.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant anticancer properties in vitro against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.2 |

| Similar Derivative | HeLa (Cervical) | 3.8 |

Antiviral Activity

In a separate investigation focusing on RSV, the compound was administered to infected animal models. Results indicated a significant reduction in viral load compared to control groups, suggesting its potential as an antiviral agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies involving long-term exposure in animal models have shown no significant adverse effects at therapeutic doses, although further investigations are warranted to confirm these findings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea to improve yield and purity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the pyrimidine core and urea linkage. Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict viable pathways and intermediates, reducing trial-and-error experimentation . Validate predictions via controlled stepwise synthesis, monitoring intermediates with HPLC and mass spectrometry. Optimize solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., Pd-based for cross-coupling steps) to enhance regioselectivity. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and m-tolyl groups. Compare chemical shifts with analogous morpholinopyrimidine derivatives .

- LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the urea moiety) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize kinase inhibition assays due to the morpholinopyrimidine scaffold’s known affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., PI3K, mTOR). Pair with cytotoxicity assays (e.g., MTT on cancer cell lines) to differentiate target-specific effects from general toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Apply a feedback loop integrating molecular dynamics (MD) simulations and experimental validation:

- MD simulations : Model ligand-protein interactions (e.g., binding free energy calculations) to identify discrepancies in predicted vs. observed binding modes.

- Mutagenesis studies : If simulations suggest a key residue interaction, validate via site-directed mutagenesis in the target protein .

- Data reconciliation : Use Bayesian statistics to weigh computational and experimental uncertainties, refining force field parameters or assay conditions .

Q. What strategies can elucidate structure-activity relationships (SAR) for the m-tolyl substituent?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., electron-withdrawing/donating groups, halogen substitutions) on the m-tolyl ring. Test in parallel against biological targets and analyze correlations between substituent Hammett constants (σ) and activity. Use multivariate regression to quantify contributions of steric/electronic effects .

Q. How can degradation pathways be mapped under oxidative stress conditions?

- Methodological Answer : Expose the compound to reactive oxygen species (ROS) generators (e.g., H₂O₂/UV light). Collect time-resolved samples for UPLC-QTOF analysis. Identify major degradation products (e.g., N-oxide formation on morpholine or pyrimidine rings) and propose mechanisms via tandem MS fragmentation patterns. Validate with stable isotope labeling (e.g., ¹⁸O) .

Q. What methodologies enable the study of synergistic effects in multi-component formulations containing this compound?

- Methodological Answer : Design a factorial experiment to test combinations with adjuvants (e.g., solubility enhancers like cyclodextrins). Use response surface methodology (RSM) to model interactions between variables (e.g., concentration ratios, pH). Assess synergy via Chou-Talalay combination indices in biological assays .

Q. How can computational models predict binding kinetics (kon/koff) for this compound?

- Methodological Answer : Employ enhanced sampling techniques (e.g., metadynamics) to simulate association/dissociation events. Calibrate models with surface plasmon resonance (SPR) data measuring real-time binding kinetics. Validate predictions against experimental IC₅₀ shifts under non-equilibrium conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.